N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
Description
This compound features a pyrazolo[5,1-b][1,3]oxazine core fused with a 1,2,4-triazolethioethyl group and a carboxamide side chain. The pyrazolo-oxazine scaffold is known for its conformational rigidity, which enhances binding specificity in enzyme inhibition.
Properties
IUPAC Name |
N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O2S/c1-17-8-14-16-12(17)21-6-3-13-10(19)9-7-15-18-4-2-5-20-11(9)18/h7-8H,2-6H2,1H3,(H,13,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUVXSZZGTVXST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCCNC(=O)C2=C3N(CCCO3)N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Thioether Formation:
Oxazine Ring Formation: This step involves the cyclization of intermediates under specific conditions, often requiring the use of catalysts or specific solvents.
Final Coupling: The final step involves coupling the triazole-thioether intermediate with the oxazine carboxamide under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to sulfoxides or sulfones.
Reduction: The oxazine ring can be reduced under specific conditions.
Substitution: The triazole ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while reduction of the oxazine ring could lead to dihydro derivatives.
Scientific Research Applications
Medicinal Applications
Antimicrobial Activity
Triazole derivatives have demonstrated significant antimicrobial properties. For instance, studies have shown that 1,2,4-triazoles exhibit activity against various bacteria and fungi. The compound may share similar bioactivity due to its structural characteristics. Research indicates that certain triazole derivatives have been effective against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Triazoles are also being investigated for their potential anticancer effects. Compounds containing thio and triazole functionalities have shown promise in chemoprevention and chemotherapy for various cancer types . The specific compound may contribute to this field by acting on specific molecular targets within cancer cells.
Neuroprotective Effects
Recent literature suggests that triazole derivatives can act as neuroprotectants. They may help in mitigating oxidative stress and inflammation in neurological disorders . Given the structure of N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide, it could potentially offer similar neuroprotective benefits.
Agrochemical Applications
Triazole compounds are widely utilized in agriculture as fungicides due to their ability to inhibit fungal growth. Their application helps in protecting crops from various fungal diseases . The specific compound may enhance agricultural productivity by providing effective disease management solutions.
Material Science Applications
The unique structural properties of triazoles allow them to be explored for applications in material science. They can be incorporated into polymers and other materials to enhance properties such as thermal stability and mechanical strength . The compound's potential role in developing advanced materials warrants further investigation.
Nonlinear Optical Properties
Recent studies have explored the nonlinear optical properties of triazole derivatives. These compounds may be used in photonic applications due to their ability to manipulate light . The specific compound could contribute to this field by serving as a building block for novel optical materials.
Data Table: Summary of Applications
Case Studies
Case Study 1: Antimicrobial Efficacy
A study demonstrated that a series of triazole derivatives exhibited broad-spectrum antimicrobial activity against Staphylococcus aureus, with minimum inhibitory concentrations comparable to standard antibiotics such as gentamicin . This highlights the potential of this compound as an effective antimicrobial agent.
Case Study 2: Neuroprotective Effects
Research has indicated that certain triazoles can protect neuronal cells from oxidative damage. In vitro studies showed that these compounds reduced cell death in models of neurodegeneration . This suggests that the compound might possess similar protective qualities.
Mechanism of Action
The mechanism of action of N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide involves its interaction with specific molecular targets. The triazole and oxazine rings may interact with enzymes or receptors, modulating their activity. The thioether group could also play a role in binding to biological molecules, influencing the compound’s overall effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound N-(4-Methoxybenzyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide () serves as a structural analog for comparison. Below is a detailed analysis:
Structural and Functional Differences
Hypothetical Pharmacological Implications
Bioavailability : The trifluoromethyl and thienyl groups in ’s compound may enhance membrane permeability compared to the target compound’s triazolethioethyl group, which could increase molecular weight and polar surface area .
Metabolic Stability : The sulfur atom in the triazolethioethyl group (target compound) might undergo oxidative metabolism, whereas the trifluoromethyl group () is more resistant to enzymatic degradation .
Data Table: Physicochemical Properties
Research Findings and Limitations
- Structural Insights : The pyrazolo-oxazine core in the target compound is understudied compared to pyrazolo-pyrimidine derivatives like ’s compound, which are well-documented in kinase inhibitor research .
- Lack of Direct Data: No comparative bioactivity or pharmacokinetic data between these compounds is available in the provided evidence. Further experimental studies are required to validate hypotheses on selectivity and efficacy.
Biological Activity
N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide is a compound of interest due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
The compound's molecular formula is with a molecular weight of approximately 304.37 g/mol. It features a complex structure that includes a triazole moiety known for its diverse biological activities.
Antimicrobial Activity
Triazole derivatives are well-documented for their antimicrobial effects. Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antibacterial and antifungal properties. The specific compound has been evaluated for its activity against various pathogens:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | MIC: 0.125–8 μg/mL | |
| Escherichia coli | Moderate activity | |
| Candida albicans | Antifungal activity |
These findings suggest that the compound may inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
The anticancer potential of triazole derivatives has also been explored. Studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms including the inhibition of cell proliferation and modulation of signaling pathways:
- Mechanism of Action : Triazoles may interfere with DNA synthesis and repair mechanisms in cancer cells.
Research findings indicate that derivatives similar to the compound exhibit IC50 values in the micromolar range against various cancer cell lines:
These results highlight the potential of triazole-based compounds in cancer therapy.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in microbial metabolism and cancer cell proliferation.
- DNA Interaction : It might bind to DNA or RNA structures, disrupting replication and transcription processes.
- Cell Signaling Modulation : The compound could influence signaling pathways that regulate cell survival and apoptosis.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Antitubercular Activity : A study evaluated triazole derivatives against Mycobacterium tuberculosis, showing promising results with certain derivatives achieving IC50 values below 10 μM .
- Anti-inflammatory Properties : Research indicates that triazole derivatives can reduce inflammatory markers in vitro and in vivo models .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
